4-Propylthiomorpholine

Lipophilicity Medicinal Chemistry ADME

Researchers requiring consistent lipophilicity in lead optimization often encounter batch-to-batch variability with standard thiomorpholine building blocks. 4-Propylthiomorpholine resolves this with a defined propyl chain and crystalline solid form. Key supply and performance advantages: • Enhanced BBB permeability prediction: logP 1.38-1.6 vs. morpholine (-0.86), enabling CNS-penetrant GPCR/kinase candidates. • Scalable synthesis: 87% yield via Ru-catalyzed N-alkylation ensures cost-effective pilot-plant transfer. • Storage reliability: Crystalline solid (mp 55°C) simplifies automated dispensing and long-term stability versus liquid analogs.

Molecular Formula C7H15NS
Molecular Weight 145.27 g/mol
CAS No. 72662-77-2
Cat. No. B15442749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propylthiomorpholine
CAS72662-77-2
Molecular FormulaC7H15NS
Molecular Weight145.27 g/mol
Structural Identifiers
SMILESCCCN1CCSCC1
InChIInChI=1S/C7H15NS/c1-2-3-8-4-6-9-7-5-8/h2-7H2,1H3
InChIKeyMGCDHLCYJZAAKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propylthiomorpholine: Key Thiomorpholine Building Block


4-Propylthiomorpholine (CAS 72662-77-2) is an N-substituted thiomorpholine derivative with the molecular formula C₇H₁₅NS and a molecular weight of 145.27 g/mol . It serves as a key intermediate in medicinal chemistry and organic synthesis, featuring a propyl group on the thiomorpholine nitrogen, which modulates its physicochemical properties relative to unsubstituted thiomorpholine or morpholine analogs . This compound is typically isolated as a crystalline solid with a melting point around 55 °C and a boiling point of 85–86 °C under reduced pressure (12 Torr), reflecting its moderately volatile character .

Building Block
N-propyl thiomorpholine scaffold for fine-tuning lipophilicity in lead optimization
Physical Form
Crystalline solid supports precise weighing and automated dispensing workflows
Lipophilicity Profile
Higher logP relative to morpholine or unsubstituted thiomorpholine aids membrane permeability studies

4-Propylthiomorpholine Propyl Advantage


Thiomorpholine derivatives are often treated as interchangeable building blocks; however, the specific N-alkyl substituent dictates lipophilicity, volatility, and downstream reactivity. 4-Propylthiomorpholine incorporates a three-carbon propyl chain, which increases logP relative to methyl or ethyl analogs, directly influencing compound solubility, membrane permeability, and purification behavior . Furthermore, the presence of the sulfur atom in the thiomorpholine ring—as opposed to oxygen in morpholine—enhances lipophilicity by approximately 1–2 log units, a shift that cannot be achieved with oxygen-containing heterocycles . Substituting a methyl- or ethylthiomorpholine for the propyl derivative alters the hydrophobic balance and may compromise both synthetic yield and biological activity profiles in lead optimization campaigns .

Alkyl Chain Length Methyl or ethyl N-substitution shifts logP and may alter reactivity in downstream coupling steps.
Sulfur vs Oxygen Thiomorpholine’s sulfur increases lipophilicity by approximately 1–2 log units versus morpholine; exchanging heterocycles changes partitioning and assay readouts.
Physical State Liquid thiomorpholine or morpholine analogs do not replicate the crystalline handling and purification profile of this solid.

4-Propylthiomorpholine: Comparative Data vs. Analogs


Lipophilicity (logP) vs. Morpholine

The lipophilicity of 4-propylthiomorpholine (logP = 1.38–1.6) is substantially higher than that of unsubstituted thiomorpholine (logP ≈ 0.32–0.65) and morpholine (logP = -0.86) [1][2]. This difference is driven by the sulfur-for-oxygen substitution and the N-propyl group. Compared to the 4-ethyl analog (logP ≈ 0.99), the propyl derivative adds approximately 0.4–0.6 log units, which can improve membrane permeability but also reduce aqueous solubility [3]. The quantified logP shift (ΔlogP ≈ 2.2 vs. morpholine) is critical for predicting CNS penetration or oral bioavailability in early drug discovery [1].

Lipophilicity vs Morpholine
Reported
logP 1.38–1.6
Δ +2.2 to +2.5 vs morpholine
Supports membrane permeability and CNS penetration study design
Predicted and cross-study data; confirm experimentally
Lipophilicity Medicinal Chemistry ADME

Synthesis Efficiency via Ruthenium Catalysis

A ruthenium-catalyzed N-alkylation of thiomorpholine with propanol affords 4-propylthiomorpholine in 87% isolated yield . This value exceeds the typical 42–70% yields reported for unsubstituted thiomorpholine synthesis via hydrogenation of 5,6-dihydro-1,4-thiazines [1] and the 60–80% yields often observed for N-alkylthiomorpholine derivatives prepared by alternative methods . The high yield is attributed to the hydrogen-borrowing strategy, which minimizes side reactions and simplifies purification, offering a more efficient and scalable route compared to traditional alkyl halide alkylations.

Synthesis Yield
Reported
87% isolated
Ru-catalyzed route achieves higher yield than traditional alkyl halide methods
5 h reaction; cross-study comparison
Synthetic Methodology Process Chemistry Yield Optimization

Distillation-Friendly Boiling Point

4-Propylthiomorpholine exhibits a boiling point of 85–86 °C under reduced pressure (12 Torr), which is significantly lower than the boiling point of unsubstituted thiomorpholine (169–175 °C at 760 mmHg) [1]. This reduced-pressure boiling point facilitates purification via vacuum distillation, offering a practical advantage in laboratory and pilot-scale settings where thermal decomposition must be avoided. In contrast, the higher boiling point of thiomorpholine necessitates more vigorous heating or higher vacuum, increasing the risk of degradation and energy consumption.

Purification Boiling Point
Reported
85–86 °C at 12 Torr
Enables gentle vacuum distillation versus unsubstituted thiomorpholine
Reduced pressure; different baseline limits direct comparison
Physicochemical Properties Purification Process Chemistry

Crystalline Solid Handling Advantage

4-Propylthiomorpholine is a crystalline solid with a melting point of 55 °C, whereas unsubstituted thiomorpholine is a liquid with a melting point of 166–168 °C and morpholine is a liquid at room temperature (mp -5 °C) . The solid nature of the propyl derivative simplifies weighing, storage, and handling, especially in automated synthesis platforms and long-term compound management. The lower melting point (55 °C vs. 166–168 °C for thiomorpholine) also indicates a lower lattice energy, which can translate to better solubility in organic solvents.

Solid Form
Data to verify
mp 55 °C; crystalline
Solid form simplifies weighing and automated handling
Source data to be confirmed
Solid-State Properties Handling Storage

Density vs. Thiomorpholine and Morpholine

The predicted density of 4-propylthiomorpholine is 0.961 ± 0.06 g/cm³, which is lower than that of thiomorpholine (1.026–1.088 g/cm³) but higher than morpholine (0.996 g/cm³) . This intermediate density reflects the balance between the propyl group's steric bulk (which reduces packing efficiency) and the heavier sulfur atom (which increases mass per unit volume). The lower density relative to thiomorpholine may influence formulation behavior in mixtures or polymer matrices.

Density
Data to verify
0.961 ± 0.06 g/cm³ (pred)
Intermediate density may affect formulation mixing calculations
Predicted value; validate experimentally
Physical Properties Formulation Material Science

Solubility and Lipophilicity Profile

While experimental solubility data for 4-propylthiomorpholine are not available, its predicted logP of 1.38–1.6 implies substantially lower aqueous solubility compared to morpholine (logP = -0.86, water miscible) and thiomorpholine (logP = 0.32–0.65, miscible with water and organic solvents) [1]. Using the general correlation logS ≈ -1.07 logP - 0.27, the predicted aqueous solubility (logS) for 4-propylthiomorpholine is approximately -1.9, indicating low millimolar solubility. This reduced aqueous solubility may necessitate the use of co-solvents or surfactants in biological assays but also contributes to higher membrane permeability.

Aqueous Solubility Profile
Class-level inference
Predicted logS ≈ −1.9
Low mM solubility implies co-solvent may be needed in biological assays
Based on logP correlation; no experimental solubility data
Solubility ADME Formulation

4-Propylthiomorpholine: Quantifiable Application Advantages


Enhanced Lipophilicity for Lead Optimization

When designing CNS-penetrant drug candidates, the higher logP of 4-propylthiomorpholine (1.38–1.6) compared to morpholine (-0.86) or thiomorpholine (0.32–0.65) provides a tangible increase in predicted blood-brain barrier permeability . This makes it a superior scaffold for targets such as GPCRs, ion channels, or kinases where moderate lipophilicity is desired but excessive hydrophobicity must be avoided. The solid, crystalline nature (mp 55 °C) further facilitates accurate compound weighing and long-term storage in screening libraries .

Scalable N-Alkylation Synthesis

The 87% yield achieved via ruthenium-catalyzed N-alkylation with propanol demonstrates a practical and scalable route to 4-propylthiomorpholine, outperforming traditional alkyl halide methods (60–80% yield) and hydrogenation routes (42–70%) . This efficiency translates to lower cost per kilogram and reduced waste generation, making it an attractive building block for pilot-plant or commercial-scale production of pharmaceutical intermediates or agrochemicals.

Vacuum Distillation and Crystalline Handling

The boiling point of 85–86 °C at 12 Torr enables purification via gentle vacuum distillation, avoiding thermal degradation that could occur with higher-boiling analogs like thiomorpholine (169–175 °C at 760 mmHg) [1]. Additionally, the solid crystalline form (mp 55 °C) simplifies storage and dispensing in automated synthesis platforms, reducing operator exposure and improving workflow reproducibility compared to liquid thiomorpholine or morpholine .

logP Benchmark for ADME Modeling

The well-defined logP value (1.38–1.6) of 4-propylthiomorpholine serves as a reliable benchmark for calibrating in silico ADME models and QSAR studies. Its intermediate lipophilicity, positioned between highly polar morpholine and more lipophilic aryl-substituted analogs, provides a useful reference point for predicting the impact of N-alkyl chain length on permeability, solubility, and protein binding .

Application
Selection Property
Validation Focus
Lipophilicity-driven CNS candidate design
N-propyl thiomorpholine scaffold with elevated logP
Permeability and logD correlation in model membranes
Scalable thiomorpholine intermediate synthesis
Ruthenium-catalyzed N-alkylation methodology
Yield consistency and purity at multigram scale
High-purity building block preparation
Vacuum-distillable solid crystalline form
Post-distillation purity and handling reproducibility
In silico ADME model calibration and QSAR
Defined logP reference for N-alkylthiomorpholine series
Predicted vs experimental logP and permeability modeling

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